2-[(4-Methylbenzyl)thio]acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-[(4-Methylbenzyl)thio]acetohydrazide typically involves the reaction of 4-methylbenzyl chloride with thioacetic acid, followed by the addition of hydrazine hydrate. The reaction conditions include:
Step 1: Reacting 4-methylbenzyl chloride with thioacetic acid in the presence of a base such as sodium hydroxide or potassium hydroxide.
Step 2: Adding hydrazine hydrate to the reaction mixture to form the final product.
Chemical Reactions Analysis
2-[(4-Methylbenzyl)thio]acetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Electrophiles: Halides, acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-Methylbenzyl)thio]acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzyl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-[(4-Methylbenzyl)thio]acetohydrazide can be compared with other similar compounds, such as:
2-[(4-Trifluoromethylbenzyl)thio]benzo[d]thiazole: This compound has similar antifungal properties and is used in agricultural applications.
2-[(4-Iodobenzyl)thio]benzo[d]thiazole: Another compound with antifungal activity, used in the development of new agrochemicals.
2-Benzylthio]benzo[d]oxazole: This compound has shown better inhibitory effects against certain fungi compared to commercial fungicides.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-2-4-9(5-3-8)6-14-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSRDVKHQOUCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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